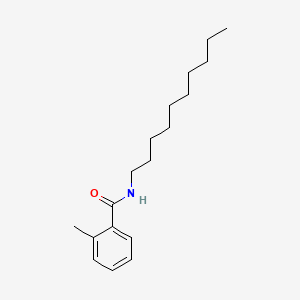
2-Amino-3,5-dibromo-N'-(3-methoxybenzylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Amino-3,5-dibromo-N’-(3-methoxybenzylidene)benzohydrazide typically involves the condensation reaction between 2-amino-3,5-dibromobenzohydrazide and 3-methoxybenzaldehyde . The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from ethanol to obtain the pure compound .
Chemical Reactions Analysis
2-Amino-3,5-dibromo-N’-(3-methoxybenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone group to an amine.
Scientific Research Applications
2-Amino-3,5-dibromo-N’-(3-methoxybenzylidene)benzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-3,5-dibromo-N’-(3-methoxybenzylidene)benzohydrazide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes, inhibiting their activity and leading to the disruption of essential biological processes. For example, it may inhibit the activity of bacterial enzymes, leading to the death of bacterial cells . In cancer cells, it may interfere with signaling pathways that regulate cell growth and division, thereby inhibiting tumor growth .
Comparison with Similar Compounds
2-Amino-3,5-dibromo-N’-(3-methoxybenzylidene)benzohydrazide can be compared with other similar compounds, such as:
2-Amino-3,5-dibromo-N’-(4-methoxybenzylidene)benzohydrazide: This compound has a similar structure but with a methoxy group at the 4-position instead of the 3-position.
2-Amino-3,5-dibromo-N’-(2-hydroxy-3-methoxybenzylidene)benzohydrazide: This compound contains a hydroxy group in addition to the methoxy group, which may alter its chemical and biological properties.
2-Amino-3,5-dibromo-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide: Similar to the previous compound but with the hydroxy group at the 4-position.
Properties
CAS No. |
303084-35-7 |
|---|---|
Molecular Formula |
C15H13Br2N3O2 |
Molecular Weight |
427.09 g/mol |
IUPAC Name |
2-amino-3,5-dibromo-N-[(E)-(3-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H13Br2N3O2/c1-22-11-4-2-3-9(5-11)8-19-20-15(21)12-6-10(16)7-13(17)14(12)18/h2-8H,18H2,1H3,(H,20,21)/b19-8+ |
InChI Key |
ZOKVFAZPNNSGTM-UFWORHAWSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)C2=C(C(=CC(=C2)Br)Br)N |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C2=C(C(=CC(=C2)Br)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(naphthalen-1-ylmethyl)-N-[(1E)-1-(4-nitrophenyl)ethylidene]piperazin-1-amine](/img/structure/B11987325.png)

![(2E)-5-(4-chlorobenzyl)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11987336.png)
![(E)-N'-(4-Bromobenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11987344.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B11987350.png)


![Diethyl 2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethylphosphonate](/img/structure/B11987368.png)

![3-(4-bromophenyl)-2-[(3-fluorobenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B11987387.png)
![N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11987388.png)

![[(2-Prop-2-enoxyphenyl)methylideneamino]urea](/img/structure/B11987402.png)
![2-(4-chlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide](/img/structure/B11987414.png)
